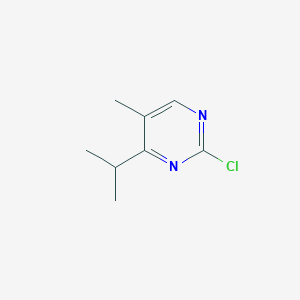

2-Chloro-4-isopropyl-5-methylpyrimidine

説明

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-isopropyl-5-methylpyrimidine is C8H11ClN2. The SMILES string representation is ClC1=NC=C©C(C©C)=N1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-isopropyl-5-methylpyrimidine include a molecular weight of 170.64 g/mol. It is a solid compound .科学的研究の応用

Pharmaceutical Synthesis

2-Chloro-4-isopropyl-5-methylpyrimidine: serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in drugs that target a wide range of diseases, from cancer to cardiovascular disorders. The chloro and alkyl groups on the pyrimidine ring can undergo further chemical transformations, allowing for the creation of complex molecules with specific biological activities .

Anticancer Agents

The compound’s structure is conducive to the synthesis of anticancer agents. Pyrimidine derivatives are known to inhibit DNA synthesis, and substituting different groups at the 2, 4, and 5 positions can lead to compounds with potential antitumor properties. Researchers are exploring the use of 2-Chloro-4-isopropyl-5-methylpyrimidine to develop novel anticancer drugs .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have shown efficacy as antimicrobial and antifungal agents. The structural versatility of 2-Chloro-4-isopropyl-5-methylpyrimidine allows for the development of new compounds that can be tested against a variety of bacterial and fungal strains, contributing to the fight against antibiotic-resistant pathogens .

Agricultural Chemicals

In the agricultural sector, pyrimidine derivatives are used to create pesticides and herbicides. The structural adaptability of 2-Chloro-4-isopropyl-5-methylpyrimidine makes it a valuable starting point for the synthesis of compounds that can protect crops from pests and diseases, thereby enhancing food security .

Material Science

This compound can also play a role in material science, particularly in the development of organic semiconductors. The pyrimidine ring can be part of larger conjugated systems that exhibit desirable electronic properties for use in electronic devices .

Catalysis

2-Chloro-4-isopropyl-5-methylpyrimidine: may be used as a ligand in catalysis. Its ability to coordinate to metal centers can lead to the development of new catalysts that facilitate various chemical reactions, including those important in industrial processes .

Biochemical Research

In biochemical research, pyrimidine derivatives are used as analogs to study biological processes2-Chloro-4-isopropyl-5-methylpyrimidine can be incorporated into nucleotides or nucleic acids to investigate DNA or RNA synthesis and function .

Neurological Research

Finally, the compound’s derivatives could have applications in neurological research. Pyrimidine structures are found in several neuroactive drugs, and modifying the 2-Chloro-4-isopropyl-5-methylpyrimidine scaffold could lead to new insights into the treatment of neurological disorders .

Safety and Hazards

The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

特性

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFEWDDNILWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

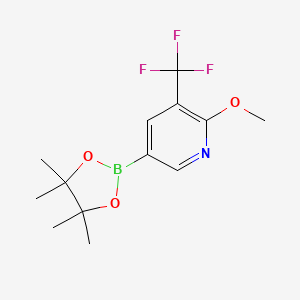

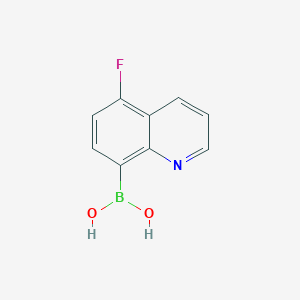

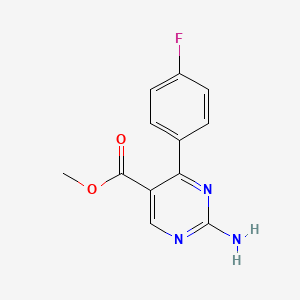

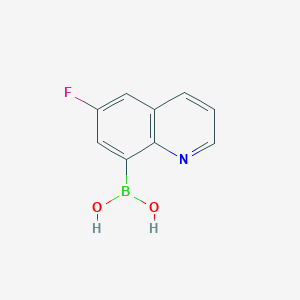

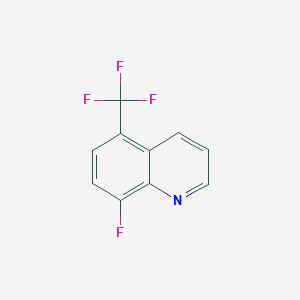

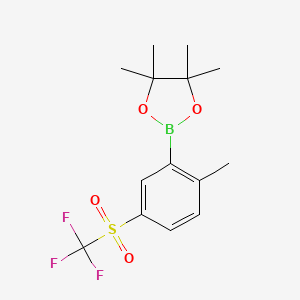

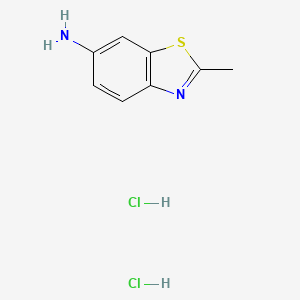

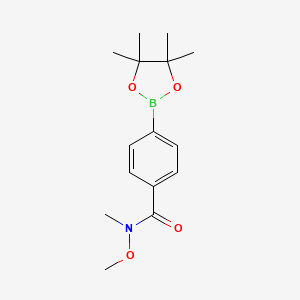

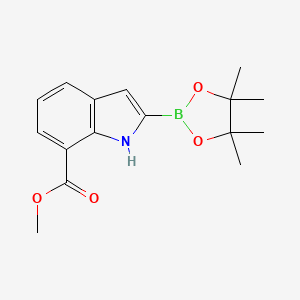

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

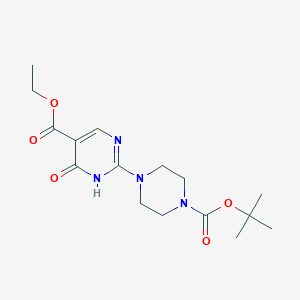

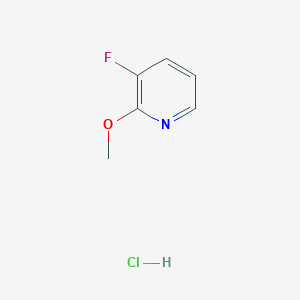

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。